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Compound of Interest

Compound Name:
2-Bromo-4-tert-butyl-6-

methylphenol

Cat. No.: B1600715 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed overview of the analytical techniques and

protocols for the structural characterization and purity assessment of 2-Bromo-4-tert-butyl-6-
methylphenol (CAS No: 1516-93-4). The methodologies described herein are fundamental for

quality control, regulatory submission, and research and development in the pharmaceutical

and chemical industries. The protocols cover spectroscopic, chromatographic, and thermal

analysis techniques to ensure a comprehensive characterization of the molecule.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-4-tert-butyl-6-methylphenol is
presented below. This data is crucial for the selection and optimization of appropriate analytical

methods.
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Property Value Technique Reference

IUPAC Name
2-bromo-6-tert-butyl-4-

methylphenol
[1]

Molecular Formula C₁₁H₁₅BrO [1]

Molecular Weight 243.14 g/mol [1]

Exact Mass 242.03063 Da Mass Spectrometry[1]

CAS Number 1516-93-4 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful technique for elucidating the molecular structure of

a compound by providing information about the chemical environment of magnetically active

nuclei, such as ¹H and ¹³C.

Protocol: ¹H and ¹³C NMR Analysis

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband

probe.

Sample Preparation:

Accurately weigh 5-10 mg of the 2-Bromo-4-tert-butyl-6-methylphenol sample.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

Experimental Parameters:

¹H NMR:

Pulse Program: Standard single pulse (zg30).

Spectral Width: -2 to 12 ppm.
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Number of Scans: 16-64 (signal-to-noise dependent).

Relaxation Delay (d1): 1-5 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled (zgpg30).

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay (d1): 2 seconds.

Data Interpretation (Expected Signals):

¹H NMR: The spectrum is expected to show distinct signals for the hydroxyl proton (-OH),

two aromatic protons, the tert-butyl protons, and the methyl protons. The chemical shifts

(δ) will be influenced by the electron-withdrawing bromine atom and the electron-donating

alkyl and hydroxyl groups.

¹³C NMR: The spectrum will display 11 distinct carbon signals corresponding to the

molecular structure, including signals for the tert-butyl carbons, aromatic carbons (some

substituted), and the methyl carbon.

Expected Quantitative Data (¹H NMR)

Protons
Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Integration

tert-butyl (-C(CH₃)₃) ~1.4 Singlet 9H

Methyl (-CH₃) ~2.2 Singlet 3H

Aromatic (-CH) 7.0 - 7.5 Doublets 2H

| Hydroxyl (-OH) | 5.0 - 6.0 | Singlet (broad) | 1H |
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Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a hybrid technique that combines the separation capabilities of Gas

Chromatography with the detection power of Mass Spectrometry to separate, identify, and

quantify individual components of a sample. Spectral data for 2-Bromo-4-tert-butyl-6-
methylphenol is available via GC-MS analysis.[1]

Protocol: GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Sample Preparation:

Prepare a stock solution of the sample at 1 mg/mL in a volatile organic solvent such as

Dichloromethane or Ethyl Acetate.

Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.

Experimental Parameters:

Gas Chromatograph (GC):

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar

capillary column.

Injector Temperature: 250 °C.

Injection Mode: Splitless (1 µL injection volume).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, and hold

for 5 min.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: 40-450 m/z.

Data Interpretation:

The retention time from the chromatogram provides a characteristic identifier for the

compound under the specified conditions.

The mass spectrum will show a molecular ion peak ([M]⁺) and an [M+2]⁺ peak of nearly

equal intensity, which is characteristic of a monobrominated compound.

Key fragmentation patterns will include the loss of a methyl group ([M-15]⁺) and the loss of

a tert-butyl group ([M-57]⁺).

Expected Quantitative Data (MS)

Ion m/z Value Description

[M]⁺ 242 / 244
Molecular ion peaks (⁷⁹Br /
⁸¹Br isotopes)

[M-CH₃]⁺ 227 / 229 Loss of a methyl group

| [M-C₄H₉]⁺ | 185 / 187 | Loss of a tert-butyl group |

High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is used to separate, identify, and quantify components in a mixture. For 2-
Bromo-4-tert-butyl-6-methylphenol, a reversed-phase method is suitable for purity

determination and quantification. A similar methodology has been described for the related

compound 2-Bromo-4-tert-butylphenol.[2]

Protocol: Reversed-Phase HPLC Analysis

Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.
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Sample Preparation:

Prepare a stock solution of the sample at 1 mg/mL in Acetonitrile or Methanol.

Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Parameters:

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid

for MS compatibility) in a 70:30 (v/v) ratio.[2]

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 275 nm.

Injection Volume: 10 µL.

Data Interpretation:

The retention time of the main peak is used to identify the compound.

The peak area is proportional to the concentration and is used for quantification.

Purity is assessed by calculating the area percentage of the main peak relative to the total

area of all peaks in the chromatogram.

Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule,

causing vibrations of the chemical bonds. It is used to identify the functional groups present in

a compound. A vapor phase IR spectrum for this compound is available in spectral databases.

[1]

Protocol: Attenuated Total Reflectance (ATR)-IR Analysis
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Sample Preparation:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Experimental Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Interpretation (Expected Absorptions):

The IR spectrum will confirm the presence of key functional groups.

Expected Quantitative Data (IR)

Functional Group
Wavenumber (cm⁻¹)
(Predicted)

Description

O-H (Phenolic) 3200-3600 (broad) Hydroxyl group stretching

C-H (sp³) 2850-3000
Alkyl C-H stretching (tert-butyl,

methyl)

C=C (Aromatic) 1450-1600 Aromatic ring stretching

C-O (Phenolic) 1200-1260 C-O stretching

| C-Br | 500-600 | Carbon-Bromine stretching |
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The following diagrams illustrate the logical workflows for the characterization of 2-Bromo-4-
tert-butyl-6-methylphenol.

Overall Analytical Characterization Workflow
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Caption: Overall workflow for analytical characterization.
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Detailed GC-MS Analysis Workflow

Start
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Caption: Step-by-step workflow for GC-MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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